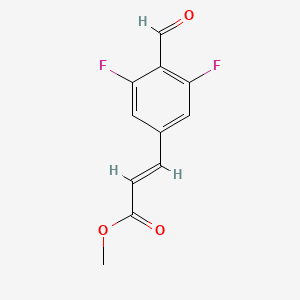

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Vue d'ensemble

Description

“(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate” is a chemical compound with the CAS Number: 1639042-39-9 . It has a molecular weight of 226.18 and its molecular formula is C11H8F2O3 .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 320.9±42.0 °C . The compound should be stored in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Anticancer Properties

A study investigated the effect of quinolinyl acrylate derivatives, including (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate, on prostate cancer cells in vitro and in vivo. The compound showed inhibitory effects on cell viability, adhesion, migration, invasion, neoangiogenesis, and MMP-9 activity in prostate cancer cells. It also demonstrated reduced tumor growth in animal models, suggesting potential therapeutic usefulness in human prostate cancer treatments (Rodrigues et al., 2012).

Environmental Applications

A study on the removal of methyl acrylate waste gas using a biotrickling filter packed with ceramic particles and activated sludge showed excellent removal efficiency. The bacterial community involved in this process was identified, with the phylum Proteobacteria being predominantly represented. This study demonstrates the environmental relevance of acrylate compounds in reducing toxic waste gas emissions (Wu et al., 2016).

Fluorescence and Anticancer Activity

The synthesis and study of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate derivatives showed that these compounds have configuration-controlled fluorescence characteristics. Notably, certain isomers displayed higher quantum efficiency and fluorescent lifetime. Additionally, these compounds exhibited selective anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Drug Delivery Research

A novel crosslinker, 4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate, was synthesized for use in polymeric hydrogels. These hydrogels, used for drug release, demonstrated that the releasing rate of the drug is dependent on various factors, including crosslinking density and pH. This research contributes to the development of more efficient drug delivery systems (Arun & Reddy, 2005).

Corrosion Inhibition

A study on the corrosion behavior of iron coated with (E)-3-(4-((1H-imidazol-1-yl)methyl)-phenyl)acrylic acid self-assembled films showed that these films provide protection against iron corrosion. This finding has implications for industrial applications where corrosion resistance is crucial (Zhang et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Pharmacokinetics

Some physicochemical properties of the compound have been reported . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate’s action are currently unknown

Propriétés

IUPAC Name |

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGULTXZDPTNNZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

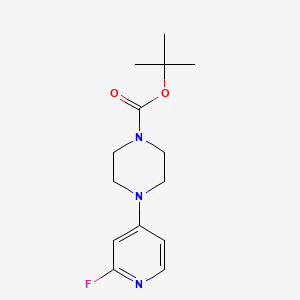

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)

![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)